3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide
CAS No.:
Cat. No.: VC14778067
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O3 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C19H21N3O3/c1-12-20-15-7-6-14(11-16(15)21-12)22-19(23)9-5-13-4-8-17(24-2)18(10-13)25-3/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,21)(H,22,23) |
| Standard InChI Key | OBYSROYUFMKCBE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
3,4-Dimethoxyphenyl group: A benzene ring substituted with methoxy (-OCH₃) groups at the 3rd and 4th positions, contributing to electron-rich aromaticity and potential hydrogen-bonding interactions .
-
Propanamide linker: A three-carbon chain with an amide functional group, enabling conformational flexibility and serving as a pharmacophore for target binding .
-
2-Methyl-1H-benzimidazol-5-yl group: A bicyclic aromatic system with a methyl substituent at the 2nd position, enhancing hydrophobic interactions and metabolic stability .
The molecular formula is inferred as C₂₀H₂₁N₃O₃, with a calculated molecular weight of 351.40 g/mol. Key physicochemical parameters, derived from structural analogs, include a logP value of ~3.4 (indicating moderate lipophilicity) and a polar surface area of ~85 Ų, suggesting balanced membrane permeability and solubility .
Table 1: Comparative Physicochemical Properties of Benzimidazole Derivatives
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | 351.40 | 3.4 | 85 |
| N-(2-cyclopropyl-1H-benzimidazol-5-yl) analog | 365.43 | 3.8 | 82 |
| 3-(4-methoxyphenyl) analog | 337.38 | 3.1 | 78 |
Synthesis and Structural Optimization
Structural Modifications and SAR Insights
-
Methoxy Group Positioning: Para-substituted methoxy analogs exhibit reduced topoisomerase inhibition compared to 3,4-dimethoxy variants, highlighting the importance of ortho-substitution for DNA intercalation .
-
Benzimidazole Methylation: The 2-methyl group enhances metabolic stability by sterically shielding the N-H bond from oxidative degradation, increasing plasma half-life by 2.3-fold in murine models .
| Compound | MIC₅₀ (μM) for E. coli | Topo I Inhibition IC₅₀ |
|---|---|---|
| Target Compound | Predicted: 10–15 | Predicted: 12 |
| DMA (bis-benzimidazole) | 8 | 6.5 |
| Ciprofloxacin | 0.5 | N/A |
Anticancer Activity
1,3,4-Oxadiazole-benzimidazole hybrids inhibit thymidylate synthase (TS) with Ki values of 0.8–2.4 μM, disrupting nucleotide synthesis . The propanamide linker in the target compound may similarly facilitate TS binding via hydrogen bonding with Arg21 and Leu22 residues .
Comparative Analysis with Structural Analogs
Impact of Benzimidazole Substitutions
-
2-Cyclopropyl vs. 2-Methyl: Cyclopropyl substitution increases steric bulk, reducing DNA intercalation efficiency by 40% but improving blood-brain barrier penetration .
-
Methoxy Group Reduction: Mono-methoxy analogs show 3.2-fold lower topoisomerase inhibition, underscoring the necessity of dual methoxy groups for optimal activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume